1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with 3,4-dimethylphenyl and 4-methylphenyl groups at positions 1 and 3, respectively (Fig. 1). Its molecular formula is C₂₃H₁₇N₃, with a molecular weight of 335.41 g/mol and a monoisotopic mass of 335.142248 Da . The compound is part of a broader class of pyrazoloquinolines, which are studied for their diverse pharmacological activities, including anti-inflammatory, antiviral, and apoptosis-inducing properties .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-16-8-11-19(12-9-16)24-22-15-26-23-7-5-4-6-21(23)25(22)28(27-24)20-13-10-17(2)18(3)14-20/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBPPJMXMXQQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with quinoline precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyrazoloquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazoloquinolines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific application, such as inhibition of enzyme activity in antimicrobial research or interaction with receptors in cancer therapy.
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[4,3-c]Quinolines
The pharmacological profile of pyrazolo[4,3-c]quinolines is highly sensitive to substituent modifications. Key analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine substituents (e.g., C350-0670) increase polarity and may enhance binding to hydrophilic targets but reduce membrane permeability compared to the target compound’s methyl groups .
- Amino and Hydroxyl Groups: Derivatives like 2i and 2m exhibit potent anti-inflammatory activity due to hydrogen-bonding interactions with iNOS/COX-2 enzymes . The target compound’s methyl groups likely prioritize lipophilicity over direct enzyme inhibition.
Isomeric Comparisons: Pyrazolo[4,3-c] vs. Pyrazolo[3,4-b]Quinolines
The position of the pyrazole ring fusion significantly alters physicochemical and biological properties:
Key Observations :
- Synthetic Challenges: Pyrazolo[3,4-b]quinolines often form bis-pyrazolone byproducts (e.g., 4,4′-(arylmethylene)-bis-pyrazoles) under proline-catalyzed conditions, complicating isolation . The target compound’s [4,3-c] isomer avoids this issue due to distinct cyclization pathways .
- Bioactivity: Pyrazolo[3,4-b] derivatives like 4-[(4-ethoxyphenyl)amino]-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline show apoptosis-inducing activity, whereas [4,3-c] analogs like 2i target inflammatory pathways .
Research Findings and Pharmacological Implications
Anti-Inflammatory Activity
The target compound’s methyl-substituted aryl groups likely enhance membrane permeability but may reduce direct interaction with inflammatory enzymes compared to 2i and 2m, which feature hydrogen-bond donors .
Biological Activity
1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[4,3-c]quinoline core with specific substitutions that influence its biological activity. The presence of dimethyl and methyl groups enhances its solubility and interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance, derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression are key mechanisms through which these compounds exert their effects.
Key Findings:
- Inhibition of NO Production: Compounds similar to this compound demonstrated IC50 values as low as 0.39 μM against LPS-induced NO production .
- Structure-Activity Relationship (SAR): The position of substituents on the phenyl rings significantly affects the anti-inflammatory activity, with para-substituted compounds generally exhibiting higher potency than their ortho or meta counterparts .
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]quinolines have also been investigated extensively. Studies indicate that these compounds can induce apoptosis in various cancer cell lines through multiple pathways, including the modulation of cell cycle regulators and apoptotic proteins.
Research Insights:
- Cell Line Studies: In vitro studies reveal that certain derivatives can inhibit the proliferation of cancer cells with IC50 values comparable to established chemotherapeutics.
- Mechanistic Studies: Apoptosis induction has been linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
Emerging research suggests that pyrazolo[4,3-c]quinolines exhibit antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities.
Notable Results:
- Bacterial Inhibition: Compounds have shown significant activity against Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results.
- Fungal Activity: Certain derivatives also demonstrated antifungal effects against phytopathogenic fungi such as Botrytis cinerea and Fusarium solani .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
